4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17914045
InChI: InChI=1S/C10H9N3O2/c1-2-9-10(15-4-3-14-9)5-8(1)13-6-11-12-7-13/h1-2,5-7H,3-4H2
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC17914045

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazole
Standard InChI InChI=1S/C10H9N3O2/c1-2-9-10(15-4-3-14-9)5-8(1)13-6-11-12-7-13/h1-2,5-7H,3-4H2
Standard InChI Key HYWGYCKZCZVPDI-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)N3C=NN=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a 1,2,4-triazole ring substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin group. The benzodioxin moiety is a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, while the 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms. The connectivity between these systems occurs via a single bond linking the triazole’s 4-position nitrogen to the benzodioxin’s 6-position carbon (Figure 1).

Molecular Formula: C10_{10}H9_{9}N3_{3}O2_{2}
Molecular Weight: 203.20 g/mol
IUPAC Name: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole

Table 1: Comparative Molecular Properties of Related Compounds

Property4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC10_{10}H9_{9}N3_{3}O2_{2}C11_{11}H11_{11}N3_{3}O2_{2}S
Molecular Weight203.20 g/mol249.29 g/mol
Key Functional Groups1,2,4-Triazole, benzodioxin1,2,4-Triazole-3-thiol, benzodioxin, methyl
Potential BioactivityHypothesized acetylcholinesterase inhibitionReported enzyme inhibition in structural analogs

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or nucleophilic substitution. For the target compound, two plausible routes emerge:

Route 1: Cyclization of Thiosemicarbazides

  • Formation of Thiosemicarbazide: React 2,3-dihydro-1,4-benzodioxin-6-amine with thiocarbohydrazide under acidic conditions.

  • Cyclization: Induce cyclization using bases (e.g., NaOH) or dehydrating agents (e.g., PCl3_3) to form the triazole core .

Route 2: Alkylation of Preformed Triazoles

  • Synthesis of 1,2,4-Triazole: Prepare 1H-1,2,4-triazole via cyclocondensation of formic acid with hydrazine.

  • N-Alkylation: React the triazole with 6-bromo-2,3-dihydro-1,4-benzodioxin in the presence of a base (e.g., K2_2CO3_3) and polar aprotic solvent (e.g., DMF) .

Table 2: Comparison of Synthetic Methodologies

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Thiosemicarbazide RouteThiocarbohydrazide, HCl, PCl3_3~60–70High regioselectivityRequires harsh conditions
N-Alkylation6-Bromo-benzodioxin, K2_2CO3_3~50–60Modular, scalableCompeting O-alkylation side reactions

Spectral Characterization

While spectral data for the exact compound are unavailable, analogs like 5f (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-N-(2-pentyl)benzenesulfonamide) provide reference benchmarks :

  • IR Spectroscopy: Expected peaks at ~1600 cm1^{-1} (C=N stretching), ~1250 cm1^{-1} (C-O-C asymmetric stretching), and ~3100 cm1^{-1} (aromatic C-H).

  • 1^1H-NMR: Distinct signals for benzodioxin’s methylene protons (δ 4.28 ppm, br.s) and triazole’s aromatic protons (δ 6.30–7.44 ppm).

  • EI-MS: Molecular ion peak at m/z 203 (M+^+) with fragmentation patterns confirming the triazole-benzodioxin linkage.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the hydrophobic benzodioxin moiety. Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Likely stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.

Thermal Properties

  • Melting Point: Estimated range: 150–170°C (based on analogs with similar substituents ).

  • Thermogravimetric Analysis (TGA): Anticipated decomposition onset above 200°C, consistent with aromatic heterocycles.

ActivityMechanismSupporting Evidence
AChE InhibitionCompetitive binding to catalytic siteSimilar sulfonamide derivatives
AntibacterialDisruption of cell wall synthesisTriazole-thiol analogs
AnticancerTopoisomerase II inhibitionStructural similarity to known inhibitors

Industrial and Materials Science Applications

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), enabling applications in catalysis or metal-organic frameworks (MOFs).

Polymer Additives

Benzodioxin-triazole hybrids may serve as UV stabilizers or flame retardants due to their aromaticity and thermal stability.

Challenges and Future Directions

Synthesis Optimization

  • Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or water.

  • Catalytic Methods: Employ Pd-catalyzed cross-coupling for regioselective alkylation.

Biological Screening

  • In Vitro Assays: Prioritize AChE, antibacterial, and cytotoxicity screenings.

  • QSAR Studies: Correlate substituent effects with bioactivity to guide derivative design.

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